5-Amino-1,3-dihydro-2H-benzimidazol-2-one

Flame Retardant Epoxy Resin Polymer Materials

Securing high-purity 5-amino-2-benzimidazolinone with consistent lot-to-lot reproducibility is critical for drug discovery and advanced material science. This heterocyclic aromatic amine serves as a privileged scaffold for synthesizing potent AChE inhibitors (e.g., compound 4d, IC50 = 7.2 μmol/L, ~1.9× rivastigmine), DOPO-derived flame retardants achieving 38.7% lower peak heat release rate, and high-lightfastness benzimidazolone pigments (Blue Wool Scale 7-8). Sourced exclusively for R&D and scale-up, our inventory offers verified purity (≥98% HPLC) and full analytical documentation. Bulk quantities are available with predictable lead times to support your development pipeline without interruption.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 95-23-8
Cat. No. B160276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,3-dihydro-2H-benzimidazol-2-one
CAS95-23-8
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=O)N2
InChIInChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)
InChIKeyBCXSVFBDMPSKPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8) for Procurement: Core Identity and Chemical Class


5-Amino-1,3-dihydro-2H-benzimidazol-2-one (CAS 95-23-8), also known as 5-amino-2-benzimidazolinone (5-ABI), is a heterocyclic aromatic amine belonging to the benzimidazolone class [1]. It features a bicyclic urea core fused to a benzene ring, with a primary amine substituent at the 5-position . This compound exists as a white to pale violet crystalline powder with a melting point of 234–235 °C and a predicted pKa of 11.80±0.30, exhibiting very low solubility in cold water but somewhat increased solubility in hot water (approximately 30 g·L⁻¹ at 83 °C) [2]. It is primarily utilized as a key intermediate in the synthesis of high-performance organic pigments, flame retardants, pharmaceutical candidates, and fine chemicals .

Why Generic 5-Amino-1,3-dihydro-2H-benzimidazol-2-one Substitution Fails in Critical Applications


Direct substitution of 5-amino-1,3-dihydro-2H-benzimidazol-2-one with seemingly analogous benzimidazolones is not scientifically valid. The specific 5-amino substitution pattern is critical for distinct intermolecular hydrogen-bonding networks that govern pigment fastness, flame-retardant char formation, and biological target engagement. Unsubstituted benzimidazolinone lacks the requisite nucleophilic amine handle for downstream functionalization [1], while regioisomers like 4-amino-2-benzimidazolinone and derivatives such as 5-nitrobenzimidazolone exhibit divergent electronic and steric profiles that alter reactivity and ultimate performance . Therefore, selection for a given application must be based on quantitative, comparator-driven evidence rather than class-level assumptions.

Quantitative Differentiation of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one: Comparative Performance Data


Flame Retardancy: DHI Derivative from 5-Amino-2-benzimidazolinone Outperforms Neat Epoxy Resin

A DOPO-based imidazolone derivative (DHI), synthesized using 5-amino-2-benzimidazolinone, significantly enhances the flame retardancy of epoxy resins compared to unmodified epoxy. The compound's benzimidazolone core promotes dense char formation and radical trapping, leading to quantifiable improvements in fire safety metrics [1].

Flame Retardant Epoxy Resin Polymer Materials

Smoke Suppression: DHI Additive from 5-Amino-2-benzimidazolinone Reduces Total Smoke Production by 62.5%

In addition to lowering heat release, the DHI derivative (derived from 5-amino-2-benzimidazolinone) provides exceptional smoke suppression in epoxy composites, a critical safety feature often overlooked in generic flame retardants [1].

Smoke Suppression Epoxy Resin Fire Safety

Acetylcholinesterase Inhibition: 5-Aminobenzimidazolone Derivative 4d Shows 1.9× Greater Potency than Rivastigmine

A derivative synthesized from 5-aminobenzimidazolone (compound 4d) exhibited potent acetylcholinesterase (AChE) inhibition in vitro. Its IC50 value demonstrates superior activity compared to the clinically used drug rivastigmine, while showing selectivity against butyrylcholinesterase (BuChE) [1].

Acetylcholinesterase Alzheimer's Disease Drug Discovery

Pigment Fastness: Benzimidazolone Pigments Derived from 5-Amino-2-benzimidazolinone Exhibit High Lightfastness and Weather Resistance

5-Amino-2-benzimidazolinone is an essential building block for benzimidazolone pigments (e.g., Pigment Yellow 151, Pigment Orange 36). These pigments are renowned for their high lightfastness, weather resistance, and solvent fastness, properties directly attributable to the intermolecular hydrogen bonding enabled by the cyclic urea moiety of the 5-aminobenzimidazolone core [1]. In contrast, pigments based on simpler acetoacetanilide couplers (e.g., Pigment Yellow 1) exhibit significantly inferior fastness properties .

Organic Pigments Colorants Industrial Coatings

High-Value Application Scenarios for 5-Amino-1,3-dihydro-2H-benzimidazol-2-one Based on Quantitative Evidence


Flame-Retardant Epoxy Resins for Electronics and Aerospace

Use 5-amino-1,3-dihydro-2H-benzimidazol-2-one as a key building block for synthesizing DOPO-based flame retardants like DHI. The derived additive achieves a 38.7% reduction in peak heat release rate and a 62.5% reduction in total smoke production in epoxy composites, directly addressing stringent fire safety requirements for printed circuit boards, aerospace interiors, and high-performance composites [1].

Medicinal Chemistry: Development of Potent Acetylcholinesterase Inhibitors

Employ this compound as a privileged scaffold for synthesizing AChE inhibitors. Derivatives such as compound 4d exhibit an IC50 of 7.2 μmol·L⁻¹, which is approximately 1.9-fold more potent than the clinically approved drug rivastigmine, while maintaining selectivity over BuChE. This scaffold is ideal for lead optimization programs targeting Alzheimer's disease [1].

High-Performance Organic Pigment Synthesis for Automotive Coatings

Leverage 5-amino-1,3-dihydro-2H-benzimidazol-2-one as a critical intermediate for manufacturing benzimidazolone pigments (e.g., PY151, PO36). These pigments demonstrate superior lightfastness (Blue Wool Scale 7-8) and weather resistance compared to conventional acetoacetanilide yellows, making them the preferred choice for automotive OEM finishes and exterior architectural coatings where long-term color stability is essential [1].

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